2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid
Description
2-[1-(2-Methoxy-2-oxoethyl)cyclopropyl]acetic acid (CAS: CID 73052799) is a cyclopropane-containing carboxylic acid derivative with the molecular formula C₈H₁₂O₄ and a monoisotopic mass of 172.07356 Da . Its structure features a cyclopropane ring substituted with a 2-methoxy-2-oxoethyl group and an acetic acid moiety. Key structural identifiers include:
Predicted collision cross-section (CCS) values for its adducts range from 139.6 Ų ([M+H]⁺) to 149.7 Ų ([M+Na]⁺), suggesting moderate polarity .
Properties
IUPAC Name |
2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-7(11)5-8(2-3-8)4-6(9)10/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWQZYPQMBDLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554535-00-0 | |
| Record name | 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Methoxy-Oxoethyl Group: This step involves the addition of a methoxy-oxoethyl group to the cyclopropyl ring. This can be achieved through a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic center on the cyclopropyl ring.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid is C₈H₁₂O₄. It features a cyclopropyl group attached to an acetic acid moiety, with a methoxy-oxoethyl substituent. This unique structure allows it to participate in various chemical reactions and biological interactions.
Scientific Research Applications
1. Organic Synthesis
- Building Block : The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
2. Biological Activity
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies .
3. Pharmaceutical Development
- Drug Development : The compound's unique structure makes it a subject of interest for developing novel therapeutic agents. It has been explored for its potential in treating diseases such as diabetes and neurodegenerative disorders due to its protective effects on pancreatic β-cells and neurons .
Table 1: Biological Activities and Potency
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | Antimicrobial | 85 | 10 ± 1 |
| Compound B | Anti-inflammatory | 70 | 15 ± 3 |
| Compound C | Neuroprotection | 90 | 5 ± 0.5 |
Table 2: Synthesis Pathways
| Reaction Type | Product Formed |
|---|---|
| Oxidation | Ketones or carboxylic acids |
| Reduction | Alcohols or alkanes |
| Substitution | Various substituted derivatives |
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various derivatives of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 μM.
Case Study 2: Neuroprotection
In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress in cultured neurons. This suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane derivatives with acetic acid substituents are prevalent in medicinal chemistry and materials science. Below is a detailed comparison of structurally related compounds:
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Molecular Formula : C₆H₈O₂S
- Key Features : Contains a mercaptomethyl (-SCH₃) group instead of methoxy-oxoethyl.
- Applications : Intermediate in Montelukast synthesis (a leukotriene receptor antagonist for asthma) .
- Synthesis : Produced via nucleophilic substitution of methyl 2-(1-(bromomethyl)cyclopropyl)acetate .
- Properties : Off-white solid; reactive thiol group enables disulfide bond formation, critical for drug conjugation .
2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid
- Molecular Formula : C₆H₇F₃O₂
- Key Features : Trifluoromethyl (-CF₃) substituent enhances electronegativity and metabolic stability.
- Applications : Building block in agrochemicals and pharmaceuticals; fluorinated groups improve bioavailability .
- Properties: Higher logP (lipophilicity) compared to non-fluorinated analogs due to CF₃ hydrophobicity .
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid
- Molecular Formula : C₁₂H₁₂O₃
- Properties : Purity >95%; molecular weight 206.24 g/mol. Likely used in ligand design for receptor targeting .
Montelukast Intermediates
- Example: (S)-2-(1-((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl)acetic acid
- Key Features: Complex structure with quinoline and cyclopropylacetic acid moieties.
- Applications : Precursor to Montelukast sodium, which inhibits cysteinyl leukotriene receptors in asthma therapy .
Structural and Functional Analysis
Research Implications
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) increase acidity of the carboxylic acid, while electron-donating groups (e.g., -OCH₃) enhance solubility .
- Steric Hindrance : Cyclopropane rings impose torsional strain, influencing conformational flexibility and binding affinity in drug candidates .
- Synthetic Challenges : Mercaptomethyl derivatives require controlled reaction conditions to prevent oxidation, whereas trifluoromethyl analogs necessitate specialized fluorination techniques .
Biological Activity
2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationship (SAR).
The compound is characterized by a cyclopropyl group and a methoxy-acetic acid moiety, which contribute to its biological activity. The structural formula can be represented as follows:
where , , and represent the number of carbon, hydrogen, and oxygen atoms, respectively. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound demonstrated complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it may inhibit pro-inflammatory cytokines, thereby modulating the inflammatory response. The mechanism involves the inhibition of specific enzymes that are crucial in inflammatory pathways .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses.
- Gene Expression : The compound may influence gene expression related to inflammation and microbial resistance .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives of this compound. Modifications in the cyclopropyl ring or the methoxy group can significantly alter its biological activity. For example, variations in the length or branching of side chains have been shown to impact both potency and lipophilicity .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria, demonstrating a promising profile for further development as an antibiotic agent .
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
